Bicyclo[2.2.1]heptan-2-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931996 | |
| Record name | Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65481-69-8, 39245-79-9, 14370-45-7 | |
| Record name | endo-Bicyclo(2.2.1)heptan-2-amine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065481698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC141606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 14370-45-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89711 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50931996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | bicyclo[2.2.1]heptan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Aspects and Configurational Analysis of Bicyclo 2.2.1 Heptan 2 Amine Hydrochloride
Inherent Stereoisomerism within the Bicyclo[2.2.1]heptane System
The rigid bicyclo[2.2.1]heptane framework, also known as the norbornane (B1196662) system, is the foundation of the title compound's stereochemistry. wikipedia.org This bridged ring system inherently gives rise to specific forms of stereoisomerism. A key feature is endo-exo isomerism, a type of diastereomerism. wikipedia.org This arises from the position of a substituent relative to the bridges of the bicyclic system. The prefix endo denotes that the substituent is oriented "syn" or towards the longest bridge, while the prefix exo indicates an "anti" orientation, away from the longest bridge. wikipedia.org In the context of bicyclo[2.2.1]heptan-2-amine, the amine group can exist in either the endo or exo position, leading to two distinct diastereomers. nist.govnist.gov
Furthermore, the bicyclo[2.2.1]heptane skeleton itself can be chiral. The presence of substituents breaks the plane of symmetry that exists in the parent norbornane molecule, creating chiral centers. askfilo.com For 2-substituted norbornanes, the bridgehead carbons (C1 and C4) and the carbon bearing the substituent (C2) are stereogenic centers.
Enantiomeric and Diastereomeric Forms of Bicyclo[2.2.1]heptan-2-amine Hydrochloride
The combination of endo-exo isomerism and the inherent chirality of the norbornane core results in multiple stereoisomeric forms for this compound. Specifically, there are four possible stereoisomers:
(1R,2R,4S)-exo-Bicyclo[2.2.1]heptan-2-amine and its enantiomer, (1S,2S,4R)-exo-Bicyclo[2.2.1]heptan-2-amine.
(1R,2S,4S)-endo-Bicyclo[2.2.1]heptan-2-amine and its enantiomer, (1S,2R,4R)-endo-Bicyclo[2.2.1]heptan-2-amine.
Each pair of enantiomers are non-superimposable mirror images of each other, while the relationship between an endo isomer and an exo isomer is diastereomeric. These stereoisomers exhibit distinct physical and chemical properties.
Methodologies for Absolute Configuration Determination
Establishing the absolute configuration of each stereoisomer of this compound is crucial for understanding its specific properties. Several powerful analytical techniques are employed for this purpose.
Mosher's Amide Method for Stereochemical Assignment
Mosher's method is a well-established NMR spectroscopic technique used to determine the absolute configuration of chiral amines and alcohols. nih.govspringernature.comumn.edu The method involves the derivatization of the chiral amine with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). acs.orgstackexchange.com This creates a pair of diastereomeric amides.
The underlying principle is that the phenyl group of the MTPA moiety will have a shielding or deshielding effect on the protons of the amine, and this effect will be different for the two diastereomers. stackexchange.com By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereogenic center in the two diastereomeric amides, the absolute configuration of the original amine can be deduced. nih.govspringernature.com This method has been successfully applied to determine the absolute configuration of bicyclo[2.2.1]heptan-2-endo-amines. acs.orgacs.org
Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Elucidation
Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.comrsc.org The resulting VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. researchgate.net
For a definitive assignment, the experimental VCD spectrum is compared to a theoretically predicted spectrum obtained from quantum chemical calculations for a known absolute configuration. researchgate.net A good match between the experimental and calculated spectra allows for the unambiguous determination of the absolute stereochemistry. researchgate.net VCD has proven to be a rapid and effective method for determining the absolute configuration of bicyclo[2.2.1]heptanamines and their hydrochlorides. acs.orgacs.orgnih.govbroadinstitute.org
X-ray Crystallography for Definitive Stereostructure
X-ray crystallography is considered the gold standard for determining the absolute and relative stereochemistry of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional electron density map, from which the precise arrangement of atoms in the crystal lattice can be determined.
This provides an unambiguous determination of the endo or exo configuration of the amine group, as well as the absolute configuration of the chiral centers in the bicyclo[2.2.1]heptane framework. acs.orgacs.org The crystal structure of derivatives of this compound has been used to confirm the assignments made by other methods like Mosher's method and VCD. acs.org
Impact of Stereochemistry on Reactivity and Biological Interactions
The stereochemistry of this compound, specifically the endo versus exo orientation of the amine group, has a significant impact on its chemical reactivity and biological interactions. The exo isomer is generally less sterically hindered than the endo isomer, where the amine group is closer to the C7 bridge. This difference in steric hindrance can lead to different reaction rates. For instance, in some reactions involving norbornene derivatives, the exo isomer exhibits higher reactivity than the endo isomer. scirp.orgrsc.orgresearchgate.net
The well-defined three-dimensional structure of each stereoisomer also dictates how it interacts with other chiral molecules, such as enzymes and receptors in a biological system. nih.gov The specific spatial arrangement of the amine group and the bicyclic framework is critical for binding to target sites. As a result, different stereoisomers can exhibit markedly different biological activities. evitachem.com For example, in some prostanoid analogues with a bicyclo[2.2.1]heptane system, the stereochemistry at a particular carbon atom determines whether the compound acts as an agonist or an inhibitor. nih.gov
Advanced Synthetic Methodologies for Bicyclo 2.2.1 Heptan 2 Amine Hydrochloride and Its Analogs
Strategies for Constructing the Bicyclo[2.2.1]heptane Framework
The construction of the bicyclo[2.2.1]heptane core is most prominently achieved through cycloaddition reactions, followed by strategic functional group manipulations to introduce the desired amine functionality.
Diels-Alder Reaction Pathways and Stereocontrol
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as the most powerful and widely utilized method for constructing the bicyclo[2.2.1]heptane skeleton. nih.govacs.org The reaction of cyclopentadiene with various dienophiles readily forms the bicyclic framework.
A key aspect of the Diels-Alder reaction is the ability to control the stereochemistry of the resulting adduct. The endo rule, which arises from secondary orbital interactions, generally predicts that the substituent on the dienophile will be oriented towards the diene's π-system in the transition state, leading to the kinetically favored endo isomer. However, the thermodynamically more stable exo isomer can be favored at higher temperatures or through the use of Lewis acid catalysts, which can alter the reaction's selectivity.
Stereocontrol can be further enhanced by employing chiral catalysts or chiral auxiliaries attached to either the diene or dienophile. For instance, the use of a chiral Lewis acid can catalyze the Diels-Alder reaction to produce bicyclo[2.2.1]heptane derivatives with high enantiomeric ratios. nih.gov The inherent steric hindrance of the bicyclic framework itself can also direct subsequent reactions in a stereoselective manner. cdnsciencepub.comjst.go.jp
| Diene | Dienophile | Conditions | Major Product | Key Feature |
|---|---|---|---|---|
| Cyclopentadiene | Acrolein | Low Temperature | endo-Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | Kinetic (endo) control |
| Cyclopentadiene | Acrolein | High Temperature | exo-Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde | Thermodynamic (exo) control |
| Cyclopentadiene | N-acryloyl-(S)-proline | Lewis Acid (e.g., TiCl₄) | Chiral bicyclo[2.2.1]heptene adduct | Chiral auxiliary-directed stereocontrol |
Post-Diels-Alder Functionalization and Amine Introduction
Once the bicyclo[2.2.1]heptene framework is established, subsequent functionalization is required to introduce the amine group at the C2 position. A common precursor is bicyclo[2.2.1]heptan-2-one (norcamphor), which can be synthesized from the Diels-Alder adduct of cyclopentadiene and vinyl acetate followed by hydrolysis and oxidation.
From norcamphor, several pathways can lead to the desired amine:
Reductive Amination: This is a direct method where the ketone reacts with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to form the amine. This process typically yields a mixture of endo and exo isomers.
Oximation and Reduction: Norcamphor can be converted to its oxime derivative using hydroxylamine. Subsequent reduction of the oxime, often with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over palladium or nickel catalysts, yields bicyclo[2.2.1]heptan-2-amine. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.
Azide (B81097) Reduction: An alternative route involves converting a hydroxyl group (obtained from the reduction of norcamphor) into a good leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with sodium azide to introduce the azido group. The azide is then reduced to the primary amine using methods such as catalytic hydrogenation or Staudinger reduction.
Enantioselective Synthesis Approaches
Producing enantiomerically pure bicyclo[2.2.1]heptan-2-amine is critical for its application in pharmaceuticals and as a chiral building block. Several strategies have been developed to achieve high enantioselectivity.
Asymmetric Catalytic Hydrogenation of Bicyclic Ketones
Asymmetric catalytic hydrogenation of prochiral bicyclic ketones like norcamphor or its derivatives is a highly efficient method for producing chiral bicyclic alcohols, which are key intermediates for the synthesis of the corresponding chiral amines. This transformation utilizes chiral transition metal catalysts, typically based on rhodium, ruthenium, or iridium, complexed with chiral phosphine ligands.
The choice of catalyst and reaction conditions can significantly influence both the conversion and the diastereoselectivity of the hydrogenation. For instance, catalytic transfer hydrogenation of 2-norbornanone using secondary alcohols as hydrogen donors over metal oxide catalysts has been studied, with catalysts like MgO and ZrO₂ showing high activity. mdpi.com The stereochemical outcome is dictated by the approach of the substrate to the chiral catalyst surface, leading to the preferential formation of one enantiomer of the corresponding alcohol.
| Catalyst System | Product | Enantiomeric Excess (ee) / Diastereomeric Excess (de) |
|---|---|---|
| Ru-BINAP | Chiral Bicyclo[2.2.1]heptan-2-ol | High ee |
| Rh-DIPAMP | Chiral Bicyclo[2.2.1]heptan-2-ol | High ee |
| MgO (Transfer Hydrogenation) | Bicyclo[2.2.1]heptan-2-ol | Good de (favoring one isomer) |
Enzymatic Resolution of Racemic Mixtures
Enzymatic resolution is a powerful and environmentally friendly technique that leverages the high stereoselectivity of enzymes to separate enantiomers from a racemic mixture. For the synthesis of enantiopure bicyclo[2.2.1]heptan-2-amine, this can be applied to either the amine itself or its precursors.
Lipases are commonly used enzymes for this purpose. They can selectively acylate one enantiomer of a racemic amine or alcohol, or selectively hydrolyze one enantiomer of a racemic ester or amide. For example, a racemic mixture of N-acetyl-bicyclo[2.2.1]heptan-2-amine can be treated with a lipase, which will selectively hydrolyze one enantiomer to the amine, leaving the other enantiomer as the unreacted acetylated compound. The resulting amine and amide can then be separated. Lipase enzymes have been successfully used in the resolution of related structures like racemic 2-azabicyclo[2.2.1]hept-5-en-3-one. google.com Similarly, genetically engineered yeast, such as Saccharomyces cerevisiae, has been employed for the kinetic resolution of racemic bicyclic ketones. researchgate.net
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
In the context of bicyclo[2.2.1]heptane synthesis, a chiral auxiliary can be attached to the dienophile in a Diels-Alder reaction to induce facial selectivity, leading to an enantiomerically enriched bicyclic adduct. rsc.org A well-known example of a chiral auxiliary derived from the bicyclo[2.2.1]heptane framework itself is bornanesultam. rsc.orgrsc.org
An alternative strategy involves using a chiral amine as a reagent to form a chiral imine or enamine from a bicyclic ketone. Subsequent diastereoselective reduction of the C=N bond, followed by removal of the chiral auxiliary, affords the enantiomerically enriched bicyclo[2.2.1]heptan-2-amine. The steric bulk and electronic properties of the chiral auxiliary guide the approach of the reducing agent, leading to the preferential formation of one diastereomer.
Isolation and Purification Techniques for Stereoisomers
The synthesis of Bicyclo[2.2.1]heptan-2-amine hydrochloride and its analogs often results in a mixture of stereoisomers. The separation of these isomers into their enantiomerically pure forms is a critical step, particularly for pharmaceutical applications where different enantiomers may exhibit distinct pharmacological and toxicological profiles. Various advanced techniques are employed to achieve high stereochemical purity.
Supercritical Fluid Chromatography (SFC) for Chiral Separation
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and efficient technique for the chiral separation of bicyclic amines and their derivatives. This method utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, often modified with a small amount of an organic solvent like methanol or isopropanol. The low viscosity and high diffusivity of the supercritical fluid mobile phase lead to faster separations and higher efficiency compared to traditional High-Performance Liquid Chromatography (HPLC).
For analogs of Bicyclo[2.2.1]heptan-2-amine, such as 3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine hydrochloride (also known as BRD4780), direct resolution of the enantiomers of the hydrochloride salt by chiral SFC has been challenging. A successful strategy involves the protection of the amine functionality, for instance, as a 4-nitrobenzyl carbamate, which then enables efficient chiral SFC separation. This approach has been utilized for the multigram preparation of the individual enantiomers of BRD4780 researchgate.netacs.org.
The choice of the chiral stationary phase (CSP) is crucial for achieving successful separation. Polysaccharide-based CSPs are commonly used in chiral SFC. For challenging separations of primary amines, crown ether-derived chiral stationary phases have shown significant advantages wiley.com. A patent application discloses preparative scale SFC conditions for the separation of a related bicyclo[2.2.1]heptanamine derivative, highlighting the use of specific columns and mobile phase compositions to achieve separation google.com.
Data from a patent application for the separation of a Bicyclo[2.2.1]heptanamine analog google.com.
Chromatographic Resolution Strategies
Beyond SFC, other chromatographic resolution strategies are employed for the separation of stereoisomers of Bicyclo[2.2.1]heptan-2-amine and its analogs.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC remains a widely used and effective method for enantioseparation. The use of chiral stationary phases (CSPs) is central to this technique. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly popular for the resolution of a wide range of chiral compounds, including pharmaceuticals nih.govresearchgate.net. For primary amines, crown ether-based stationary phases have also proven to be highly effective in HPLC separations nih.gov. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile (B52724)/water) or polar organic modes, is optimized to achieve the best resolution nih.gov.
Diastereomeric Salt Resolution: A classical yet still relevant method for the resolution of chiral amines is the formation of diastereomeric salts. This technique involves reacting the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid, to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. Subsequently, the pure enantiomers of the amine can be recovered by treating the separated diastereomeric salts with a base. A notable example is the optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine using (2R,3R)-O,O′-dibenzoyltartaric acid as the resolving agent rsc.org. The choice of the resolving agent and the crystallization solvent is critical for the efficiency of the separation libretexts.org.
Large-Scale Synthesis Considerations and Innovations
The transition from laboratory-scale synthesis to large-scale production of this compound and its analogs presents several challenges, including the need for efficient, safe, and cost-effective processes. Innovations in catalytic processes and reaction technologies are crucial for addressing these challenges.
Catalytic Amination Processes
Catalytic amination represents a key strategy for the large-scale synthesis of amines. Direct reductive amination of a corresponding ketone precursor, bicyclo[2.2.1]heptan-2-one (norcamphor), is an atom-economical approach. This one-pot reaction involves the reaction of the ketone with an amine source, such as ammonia, in the presence of a reducing agent and a catalyst. A common catalytic system for this transformation is palladium on carbon (Pd/C) with hydrogen gas as the reducing agent. The use of ammonium formate as both the ammonia and hydrogen source in the presence of Pd/C has also been reported for the conversion of ketones to primary amines thieme-connect.de.
For the synthesis of more complex analogs, the hydrogenation of nitriles can be an effective route. For instance, norbornane (B1196662) dimethylene amines can be produced by the hydrogenation of norbornane dicarbonitriles. In such processes, the presence of ammonia is often crucial to inhibit the formation of secondary and tertiary amine byproducts, thereby improving the selectivity towards the desired primary amine google.com.
Continuous Flow Hydrogenation Techniques
Continuous flow chemistry offers significant advantages for large-scale hydrogenation reactions, including improved safety, better heat and mass transfer, and the potential for automation. In a continuous flow setup, the substrate solution and hydrogen are passed through a heated tube or cartridge packed with a heterogeneous catalyst.
The hydrogenation of imines, which can be formed from the corresponding ketone, is a common route to amines and is well-suited for continuous flow processing. Commercially available flow reactors, such as the H-Cube®, which utilize a catalyst cartridge (e.g., 10% Pd/C) and in-situ hydrogen generation, have been shown to be effective for the high-yield reduction of imines to amines with excellent chemoselectivity researchgate.net. Catalyst-coated tube reactors are another promising technology for continuous-flow imine hydrogenation, offering simplified product-catalyst separation and potential for process intensification scispace.comscispace.com. The use of polysilane-supported palladium/alumina hybrid catalysts in continuous flow systems has also been demonstrated for various hydrogenation reactions, showing high activity and minimal metal leaching beilstein-journals.org.
Overcoming Synthetic Challenges (e.g., Stereochemical Drift, Byproduct Formation)
The large-scale synthesis of this compound and its analogs is not without its challenges. Stereochemical control and the minimization of byproducts are of paramount importance.
Stereochemical Drift: While not explicitly documented for the synthesis of Bicyclo[2.2.1]heptan-2-amine itself, the concept of stereochemical drift is a potential concern in multi-step syntheses involving stereocenters. Stereochemical drift refers to a change in the stereochemical composition of a product mixture over time or under certain reaction conditions, where the final stereoisomeric ratio does not reflect the initial kinetic ratio of formation of intermediates ucc.ieucc.ie. Careful control of reaction temperature and time is crucial to mitigate this phenomenon.
Byproduct Formation: Byproduct formation can significantly impact the yield and purity of the final product, necessitating complex purification procedures. For instance, in the synthesis of analogs via a Diels-Alder reaction, the formation of undesired stereoisomers is a common issue. A patent for the synthesis of BRD4780 describes a Diels-Alder reaction that initially produces a 2:1 mixture of the desired and undesired diastereomers, requiring careful chromatographic separation. However, it was found that changing the reaction solvent to hexafluoroisopropanol significantly improved the diastereomeric ratio to greater than 21:1 in favor of the desired isomer, simplifying purification on a large scale google.com. In catalytic aminations, the formation of over-alkylated byproducts (secondary and tertiary amines) is a common challenge that can be addressed by using a large excess of ammonia or by optimizing the catalyst and reaction conditions google.com. Another potential byproduct in syntheses involving isocyanates is the formation of symmetrical ureas, which can be minimized by controlling stoichiometry and reaction temperature .
Structure Activity Relationship Sar Studies and Derivatization for Enhanced Functionality
Systematic Modification of the Bicyclo[2.2.1]heptan-2-amine Core
Systematic modification of the bicyclo[2.2.1]heptan-2-amine core involves strategic alterations to the bicyclic framework and the amine substituent to probe and optimize molecular interactions. The inherent rigidity of the scaffold means that even minor changes can lead to significant shifts in function.
Impact of Substituent Effects on Chemical Reactivity
In the synthesis of N,N′-diarylsquaramide derivatives incorporating a bicyclo[2.2.1]heptane moiety, SAR studies revealed the critical role of substituents on an associated aromatic ring. nih.govrsc.org These studies systematically replaced a trifluoromethyl group (a strong EWG) with other functionalities to gauge the impact on biological activity.
The following table summarizes the findings when substituents were varied at the R2 position of a related N,N'-diarylsquaramide scaffold, demonstrating a loss of antagonistic activity at the CXCR2 receptor compared to the parent compound. nih.govrsc.org
| Compound ID | R2 Substituent | Nature of Substituent | CXCR2 IC50 (μM) |
| 2a | Methyl | Electron-Donating | 3.8 |
| 2b | Cyano | Electron-Withdrawing | 0.45 |
Table 1: Impact of R2 substituent on CXCR2 antagonistic activity. Data sourced from nih.govrsc.org.
These results indicate that both electron-donating and strong electron-withdrawing groups at this specific position are detrimental to activity. nih.govrsc.org Furthermore, the basicity of amine substituents plays a crucial role in directing reaction outcomes. In the synthesis of unsymmetrical ureas using 1,1'-carbonyldiimidazole (B1668759) (CDI), the reaction selectivity is heavily dependent on the pKa of the reacting amines. nih.gov An intermediate carboxamide can either react with a second amine or decompose into an isocyanate, with the reaction pathway being influenced by the relative basicity of the amines involved. nih.gov
Stereochemical Influence on SAR Profiles
The stereochemistry of the bicyclo[2.2.1]heptan-2-amine core, particularly the endo versus exo orientation of the amine group, is a critical determinant of its interaction with biological targets. evitachem.com The rigid framework locks the substituent into a well-defined spatial position, meaning that stereoisomers can present entirely different surfaces for molecular recognition.
This principle was clearly illustrated in studies of bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramides as CXCR2 antagonists. rsc.org While the initial synthesis produced a racemic mixture, computational docking studies predicted that the (S)-enantiomer would exhibit a stronger binding mode than the (R)-enantiomer. The simulation suggested that the (S)-enantiomer could form two hydrogen bonds with the Arg80 residue in the receptor's binding pocket, whereas the (R)-enantiomer formed only one. rsc.org Additionally, the bicyclo[2.2.1]heptane moiety of the (S)-enantiomer was predicted to fit more favorably into a hydrophobic pocket. rsc.org The development of organocatalytic methods to produce enantiomerically enriched bicyclo[2.2.1]heptane derivatives is therefore highly valuable for creating stereochemically pure compounds for targeted research. rsc.orgrsc.org
Derivatization Strategies for Targeted Research Applications
The primary amine group of bicyclo[2.2.1]heptan-2-amine is a versatile handle for a wide range of N-substitution reactions, allowing for its incorporation into more complex molecular frameworks. Common derivatization strategies include acylation to form amides and reactions with isocyanates or their precursors to form ureas.
For example, a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides were synthesized and evaluated as potassium channel openers. researchgate.net The synthesis of 1,3-disubstituted ureas has been achieved by reacting bicyclo[2.2.1]heptan-2-amine with 1,1'-carbonyldiimidazole (CDI) and a second, less basic amine. nih.govresearchgate.net This multi-component reaction's success depends on carefully controlling conditions to favor the formation of the unsymmetrical product over the symmetrical urea. nih.gov Another route involves the conversion of bicyclo[2.2.1]heptane-2-carboxylic acid into an isocyanate, which then readily reacts with various amines to yield the target ureas. nih.gov
Beyond N-substitution, the carbon skeleton of the bicyclo[2.2.1]heptane system can be modified to introduce additional functional groups or alter the ring structure itself. The inherent ring strain of the bicyclic system can be exploited to drive reactions that lead to highly functionalized scaffolds. nih.gov
Key synthetic strategies include:
Diels-Alder Reactions: This cycloaddition is a powerful tool for constructing the bicyclo[2.2.1]heptane core with a high degree of stereocontrol, allowing for the introduction of various substituents. researchgate.netacs.org Organocatalytic formal [4+2] cycloadditions have been developed to access functionalized bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org
Retro-Condensation Reactions: The high strain of the bicyclic system can drive retro-Dieckman and retro-aldol reactions in appropriately substituted bicyclo[2.2.1]heptene derivatives, yielding functionalized cyclopentene (B43876) and pyrrolidine (B122466) scaffolds. nih.gov
Heteroatom Incorporation: The core structure can be modified by replacing a carbon atom with a heteroatom. For instance, various 2-aza-bicyclo[2.2.1]heptane derivatives have been synthesized and investigated for their biological activities. mdpi.comgoogle.com
A prominent example of derivatization is the incorporation of the bicyclo[2.2.1]heptan-2-amine moiety into N,N′-diarylsquaramides. These compounds have been investigated as selective antagonists for the chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory diseases and cancer metastasis. nih.govrsc.org
The synthesis of these complex molecules is a multi-step process. A key step involves the nucleophilic substitution reaction of an aniline (B41778) intermediate with 3,4-diethoxycyclobut-3-ene-1,2-dione. nih.govrsc.org The resulting ethoxy-substituted squaramide intermediate is then treated with bicyclo[2.2.1]heptan-2-amine, which displaces the ethoxy group to form the final N,N′-diarylsquaramide product. nih.govrsc.org
SAR studies on this class of compounds have demonstrated the importance of the bicyclic fragment for achieving high selectivity for CXCR2 over CXCR1. nih.gov The introduction of a simple bicyclo[2.2.1] moiety led to a compound with a 113-fold selectivity for CXCR2. rsc.org
The following table summarizes the antagonistic activity and selectivity of various squaramide derivatives where the bicyclic amine component was altered.
| Compound ID | Bicyclic Amine Moiety | CXCR1 IC50 (μM) | CXCR2 IC50 (μM) | Selectivity Ratio (CXCR1/CXCR2) |
| 1a | bicyclo[2.2.1]heptan-2-amine | 7 | 0.062 | 113 |
| 1b | bicyclo[3.2.1]octan-2-amine | 1.8 | 0.043 | 41.9 |
| 1c | bicyclo[2.2.2]octan-2-amine | 4.9 | 0.15 | 32.7 |
| 2e | bicyclo[2.2.1]heptan-2-amine* | >2900 | 0.048 | >60.4 |
Note: Compound 2e has a different substitution pattern on the aryl rings compared to compounds 1a-1c. Data sourced from nih.govrsc.org.
These studies highlight how the bicyclo[2.2.1]heptan-2-amine scaffold can be integrated into larger, more complex structures to generate molecules with highly specific and potent biological activities. nih.govrsc.org
Role As a Versatile Building Block in Complex Organic Synthesis
Utilization in Multi-Step Organic Transformations
Bicyclo[2.2.1]heptan-2-amine hydrochloride is readily employed in a variety of multi-step organic transformations, serving as a precursor to a diverse array of derivatives.
The amine functionality of bicyclo[2.2.1]heptan-2-amine can be oxidized to form the corresponding ketone, bicyclo[2.2.1]heptan-2-one. evitachem.com This transformation is typically achieved using common oxidizing agents. The resulting ketone is a valuable intermediate for further synthetic manipulations.
Table 1: Oxidation of Bicyclo[2.2.1]heptan-2-amine
| Reactant | Product | Oxidizing Agents |
| Bicyclo[2.2.1]heptan-2-amine | Bicyclo[2.2.1]heptan-2-one | Potassium permanganate, Chromium trioxide evitachem.com |
The reduction of bicyclo[2.2.1]heptan-2-one, which can be derived from the amine, provides a route back to amine derivatives. evitachem.com The choice of reducing agent can influence the stereochemical outcome, leading to either the endo or exo isomer of the amine. This control is crucial for applications where specific stereoisomers are required. For instance, the reduction of bicyclo[2.2.1]heptan-2-one with agents like lithium aluminum hydride or sodium borohydride (B1222165) yields the corresponding amine. evitachem.com
The amine group in this compound is a potent nucleophile, readily participating in substitution and condensation reactions. evitachem.com These reactions allow for the introduction of a wide variety of functional groups, leading to the synthesis of diverse derivatives. For example, it can react with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives. evitachem.com
A notable application is its use in the synthesis of ureas. For instance, it has been reacted with isocyanates generated in situ to produce 1,3-disubstituted ureas. researchgate.net Another example involves a reductive amination reaction where this compound is reacted with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield a secondary amine. googleapis.com
Application in Coordination Chemistry as a Ligand
The nitrogen atom of the amine group in bicyclo[2.2.1]heptan-2-amine possesses a lone pair of electrons, enabling it to act as a ligand in coordination chemistry. wikimedia.org It can coordinate to metal centers, forming stable metal complexes. The rigid bicyclic framework of the ligand can influence the geometry and reactivity of the resulting complex, making it a useful component in the design of catalysts and functional materials.
Development of Advanced Materials through Polymer Synthesis
This compound serves as a monomer or a building block in the synthesis of polymers. bldpharm.comarctomsci.com The ability of its amine group to undergo polymerization reactions, such as polycondensation or ring-opening polymerization of derivatives, allows for the creation of polymers with unique properties. The rigid bicyclic unit incorporated into the polymer backbone can enhance thermal stability and mechanical strength. These polymers find potential applications in various fields, including as advanced materials with tailored properties. bldpharm.com
Intermediate in Click Chemistry (e.g., Azide (B81097) Precursors)
While direct use in click chemistry is not extensively documented, bicyclo[2.2.1]heptan-2-amine can be a precursor to molecules used in such reactions. For example, the amine can be converted to an azide group. The resulting 2-azidobicyclo[2.2.1]heptane can then participate in click chemistry reactions, such as the Staudinger reduction, to form an iminophosphorane intermediate which is then hydrolyzed to the primary amine. evitachem.com This primary amine can undergo further reactions like reductive amination. evitachem.com This route highlights the indirect but important role of this compound as a starting material for preparing key intermediates in multi-step synthetic sequences that may include click chemistry steps.
Chiral Auxiliary in Asymmetric Reactions
The chiral nature of certain stereoisomers of bicyclo[2.2.1]heptan-2-amine makes them useful as chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis in order to control the stereochemical outcome of the reaction.
The rigid structure of chiral this compound can be exploited to direct the stereoselective formation of new stereocenters. For example, (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride can serve as a scaffold for diastereoselective synthesis. evitachem.com Its rigid framework directs N-alkylation to the exo face, resulting in a high diastereomeric excess. evitachem.com This stereodirecting ability is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Biological and Pharmacological Research Applications
Exploration as a Neurotransmitter Analog
The structural characteristics of bicyclo[2.2.1]heptan-2-amine have led to its investigation as an analog of neurotransmitters, particularly in the context of the glutamate (B1630785) system.
NMDA Receptor Antagonism and Binding Site Studies
Derivatives of bicyclo[2.2.1]heptan-2-amine have been synthesized and evaluated as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the phencyclidine (PCP) binding site. nih.govmdpi.com These compounds are designed to modulate the activity of the NMDA receptor, a crucial component in excitatory synaptic transmission in the mammalian central nervous system. mdpi.com The NMDA receptor is a ligand-gated ion channel with high permeability to calcium ions, activated by the binding of both L-glutamate and a co-agonist like glycine. mdpi.com
Pharmacological evaluations have been conducted to determine the binding affinities of these novel bicycloheptane-based compounds. For instance, one derivative, 2-phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (referred to as compound 5a in a study), demonstrated a notable binding affinity for the NMDA receptor. nih.gov
Table 1: Binding Affinity of Bicyclo[2.2.1]heptan-2-amine Derivatives at the NMDA Receptor
| Compound | IC₅₀ (μM) | Kᵢ (μM) |
|---|---|---|
| 2-phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (5a) | 7.86 | 5.28 |
Data sourced from a study on novel N-substituted bicyclo-heptan-2-amines. nih.gov
These binding studies are crucial for understanding the structure-activity relationship of this class of compounds and for identifying lead compounds for further investigation. nih.gov
Relevance to Neurodegenerative Disorders (e.g., Alzheimer's Disease)
The NMDA receptor's role in the pathophysiology of various neurological and neuropsychiatric diseases makes its antagonists a key area of research. nih.govmdpi.com Over-stimulation of NMDA receptors, leading to excessive calcium influx, is implicated in the progression of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. nih.govmdpi.com Consequently, non-competitive NMDA receptor antagonists are being explored for their potential to reduce this excitotoxicity. nih.gov
Research into bicyclo[2.2.1]heptan-2-amine derivatives is partly driven by the need for new ligands to understand and potentially treat these conditions. mdpi.comnih.gov The development of these compounds is often benchmarked against existing treatments, such as memantine, an FDA-approved NMDA receptor antagonist for Alzheimer's disease. mdpi.comnih.gov Studies have shown that certain bicyclo[2.2.1]heptan-2-amine derivatives exhibit toxicity profiles similar to memantine, suggesting they could have acceptable therapeutic indexes. mdpi.comnih.gov
Potential in Glutamate-Dependent Disorder Research
The therapeutic potential of modulating the glutamatergic system extends to a range of glutamate-dependent disorders. mdpi.com These include epilepsy, chronic pain syndrome, schizophrenia, major depression, and anxiety. nih.govmdpi.com The over-activation of NMDA receptors is a common pathological feature in these conditions. nih.govresearchgate.net
The investigation of bicyclo[2.2.1]heptan-2-amine derivatives as NMDA receptor antagonists provides valuable tools for preclinical research into these disorders. nih.govmdpi.com By studying the effects of these compounds in various models, researchers can gain a deeper understanding of the role of NMDA receptors in these pathologies and explore new therapeutic strategies. nih.gov
Chemokine Receptor Modulation
Beyond the nervous system, derivatives of bicyclo[2.2.1]heptan-2-amine have shown significant activity as modulators of chemokine receptors, which are key players in the immune response and have been implicated in various diseases, including cancer.
Antagonism of CXC Chemokine Receptor 2 (CXCR2)
Research has identified N,N′-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety as potent antagonists of the CXC chemokine receptor 2 (CXCR2). nih.govnih.gov CXCR2 and its close homolog, CXCR1, are involved in critical biological processes, and antagonism of CXCR2, in particular, has been proposed as a strategy for treating metastatic cancer. nih.govnih.govresearchgate.net
A specific compound, which incorporated a simple bicyclo[2.2.1]heptane group, demonstrated significant CXCR2 antagonistic activity. nih.gov Further optimization of this scaffold led to the identification of a compound with an IC₅₀ value of 48 nM for CXCR2. nih.govnih.gov
Selectivity Profiles for CXCR2 over CXCR1
A crucial aspect of developing chemokine receptor modulators is achieving selectivity for a specific receptor subtype, as CXCR1 and CXCR2 share 77% sequence homology. nih.govnih.gov Interestingly, the introduction of the bicyclo[2.2.1]heptane moiety into the N,N′-diarylsquaramide skeleton resulted in compounds with a notable preference for CXCR2 over CXCR1. nih.govrsc.org
One of the initial compounds in a study, designated 1a, exhibited a 113-fold selectivity for CXCR2 over CXCR1. nih.govrsc.org Subsequent optimization led to a compound (2e) that maintained good CXCR2 antagonistic activity and a favorable selectivity ratio. nih.gov
Table 2: Antagonistic Activity and Selectivity of Bicyclo[2.2.1]heptane-Containing Compounds for CXCR1 and CXCR2
| Compound | CXCR1 IC₅₀ (μM) | CXCR2 IC₅₀ (μM) | Selectivity (CXCR1 IC₅₀ / CXCR2 IC₅₀) |
|---|---|---|---|
| 1a | 7 | 0.062 | 113 |
| 2e | - | 0.048 | 60.4 |
Data from a study on bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists. nih.govnih.gov
This demonstrated selectivity underscores the potential of the bicyclo[2.2.1]heptane scaffold in designing targeted CXCR2 antagonists for further research. nih.gov
Mechanism of Action Studies
Derivatives of bicyclo[2.2.1]heptan-2-amine have been investigated for their interactions with central nervous system (CNS) neurotransmitter systems. Research has focused on their role as uncompetitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in excitatory synaptic transmission. nih.govnih.gov Overactivation of NMDA receptors can lead to neuronal damage, implicating them in various neurodegenerative disorders. researchgate.net
Synthetic derivatives, such as N-substituted bicyclo-heptan-2-amines, have been designed to target the phencyclidine (PCP) binding site within the NMDA receptor channel. nih.govresearchgate.net Pharmacological evaluations of these compounds have identified leads with moderate binding affinity for NMDA receptors and neuroprotective effects in preclinical models. researchgate.net For instance, the derivative 2-phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine (5a) emerged as a promising candidate with notable binding affinity and an acceptable toxicity profile, comparable to the FDA-approved NMDA receptor antagonist memantine. researchgate.netmdpi.com The mechanism of action is also suggested to involve the cholinergic system.
The bicyclo[2.2.1]heptane scaffold serves as a key structural element for achieving specific molecular targeting and binding interactions. In cancer research, its incorporation into squaramide-based molecules facilitates selective binding to the CXCR2 receptor. nih.gov Computational docking studies have revealed that the rigid bicyclo[2.2.1]heptane moiety of these antagonist compounds inserts into a hydrophobic pocket within the receptor, surrounded by amino acid residues such as Ser81, Ala249, and Val252. nih.gov This interaction is crucial for the compound's antagonistic activity and its selectivity over the CXCR1 receptor. nih.gov
In a different context, a derivative known as BRD4780 (rac-3-exo-isopropylbicyclo[2.2.1]heptan-2-amine hydrochloride) has been identified as a selective imidazoline (B1206853) 1 receptor agent and an alpha-2-adrenergic blocking agent. google.com This demonstrates the versatility of the bicyclo[2.2.1]heptane core in generating compounds that can interact with diverse biological targets beyond chemokine receptors.
Table 2: Molecular Targets of Bicyclo[2.2.1]heptan-2-amine Derivatives
| Derivative Class | Molecular Target | Research Application |
|---|---|---|
| N,N′-diarylsquaramides | CXC Chemokine Receptor 2 (CXCR2) | Cancer Metastasis nih.govrsc.org |
| BRD4780 | Imidazoline 1 Receptor, Alpha-2-Adrenergic Receptor | Proteinopathy google.com |
| N-substituted bicyclo-heptan-2-amines | NMDA Receptor (PCP binding site) | Neurodegenerative Disorders nih.govnih.gov |
Role in Proteinopathy Research
A specific derivative, BRD4780 (rac-3-exo-isopropylthis compound), has been discovered to play a critical role in the research of toxic proteinopathies, particularly those involving the MUC1 protein. google.com This compound was found to effectively clear mutant frameshift Mucin 1 (MUC1-fs) protein both in vitro and in vivo. google.com The accumulation of MUC1-fs is the cause of MUC1-associated kidney disease (MKD), where the mutant protein builds up in the early secretory pathway, leading to endoplasmic reticulum (ER) stress and activating the unfolded protein response (UPR). google.com BRD4780 has been shown to address this by facilitating the removal of the toxic MUC1-fs protein. google.comgoogle.com
The therapeutic potential of bicyclo[2.2.1]heptan-2-amine derivatives extends to a broader range of diseases characterized by aberrant protein accumulation, known as toxic proteinopathies. google.com The mechanism demonstrated by BRD4780 in clearing MUC1-fs is effective at removing the accumulation of other aberrant proteins as well. google.com Research has indicated its potential in treating conditions where mutant proteins are retained in the endoplasmic reticulum or other secretory compartments. google.com This includes other kidney diseases and conditions like Retinitis Pigmentosa, which can be caused by rhodopsin mutations leading to protein accumulation. google.com By targeting the pathways that lead to the buildup of these misfolded or mutant proteins, compounds derived from the bicyclo[2.2.1]heptan-2-amine scaffold offer a promising strategy for treating a variety of proteinopathies. google.com
Preclinical Pharmacokinetic Profiles (excluding specific dosage values)
The preclinical pharmacokinetic profile of a compound provides critical insights into its behavior within a biological system, informing its potential as a therapeutic agent. While comprehensive pharmacokinetic data for this compound are not extensively available in public literature, studies on closely related analogs and derivatives containing the bicyclo[2.2.1]heptane core offer valuable preliminary information.
The stability of a compound in various biological fluids is a key determinant of its viability as a drug candidate. Research on a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide derivative has shed some light on the potential stability of this structural motif. rsc.orgrsc.orgresearchgate.net This derivative demonstrated high stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), suggesting that the bicyclo[2.2.1]heptane core may be robust enough to withstand the harsh acidic environment of the stomach and the enzymatic conditions of the intestine. rsc.orgrsc.orgresearchgate.net Furthermore, the compound exhibited excellent stability in both rat and human plasma, indicating minimal degradation by plasma-resident enzymes. rsc.orgrsc.orgresearchgate.net
However, the stability of this derivative was found to be lower in rat and human liver microsomes. rsc.orgrsc.org This suggests that compounds containing the bicyclo[2.2.1]heptane scaffold may be susceptible to first-pass metabolism in the liver, a common pathway for drug clearance. The degradation in liver microsomes implies that the compound is likely a substrate for cytochrome P450 enzymes.
It is important to note that these findings are for a more complex derivative, and the substitution pattern on the bicyclo[2.2.1]heptane ring can significantly influence metabolic stability. Further studies on this compound are necessary to confirm these preliminary observations.
Table 1: In Vitro Stability of a Bicyclo[2.2.1]heptane Derivative
| Biological Matrix | Stability | Implication |
| Simulated Gastric Fluid (SGF) | High | Potential for good oral bioavailability, resistance to acidic degradation. |
| Simulated Intestinal Fluid (SIF) | High | Potential for good oral bioavailability, resistance to intestinal enzymes. |
| Rat Plasma | High | Low degradation in systemic circulation. |
| Human Plasma | High | Low degradation in systemic circulation. |
| Rat Liver Microsomes | Low | Susceptibility to hepatic metabolism. |
| Human Liver Microsomes | Low | Susceptibility to hepatic metabolism. |
Data extrapolated from studies on a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide derivative. rsc.orgrsc.orgresearchgate.net
The absorption and half-life of a drug are fundamental parameters that dictate its dosing regimen and duration of action. For the aforementioned bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide derivative, in vivo pharmacokinetic studies in rats after oral administration revealed a half-life (t1/2) of 2.58 hours. This relatively short half-life suggests that the compound is cleared from the body at a moderate rate.
The unique, rigid, three-dimensional structure of the bicyclo[2.2.1]heptane core may influence its bioavailability and half-life in biological systems. The lipophilicity and membrane permeability of such compounds are enhanced by the incorporation of the adamantane-like cage structure, which can facilitate crossing of biological membranes, including the blood-brain barrier.
Comparative Analysis with Related Compounds (e.g., Mecamylamine)
A comparative analysis of this compound with related compounds, particularly the well-characterized nicotinic antagonist Mecamylamine (B1216088), provides a valuable context for understanding its potential pharmacological profile.
Mecamylamine (N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine) is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). rsc.orgwikipedia.org It was initially developed as an antihypertensive agent due to its ganglionic blocking activity. wikipedia.org Like Bicyclo[2.2.1]heptan-2-amine, Mecamylamine features the core bicyclo[2.2.1]heptane structure, but with additional methyl substitutions on the nitrogen and the bridgehead carbons.
Structural and Pharmacokinetic Differences:
The primary structural difference lies in the methylation pattern. Bicyclo[2.2.1]heptan-2-amine is a primary amine, whereas Mecamylamine is a secondary amine with additional methyl groups on the bicyclic frame. These substitutions significantly impact the lipophilicity and steric bulk of the molecule, which in turn affects its pharmacokinetic properties.
Mecamylamine is well absorbed orally and readily crosses the blood-brain barrier. drugbank.comnih.gov Its pharmacokinetic profile in rats shows a rapid clearance from the blood with a half-life of approximately 1.2 hours. nih.gov In humans, the half-life of mecamylamine is considerably longer. The rate of its renal excretion is highly dependent on urinary pH, with acidification promoting excretion. drugbank.com
Pharmacological Similarities and Differences:
Both compounds are expected to interact with nicotinic acetylcholine receptors due to the presence of the bicyclic amine pharmacophore. Mecamylamine acts as a non-competitive antagonist at a variety of nAChR subtypes. wikipedia.org Given the structural similarity, this compound is also being investigated for its activity at these receptors. However, the specific receptor subtype selectivity and the nature of the antagonism (competitive vs. non-competitive) could differ significantly. For instance, studies on other bicyclic compounds have shown that even minor structural modifications can drastically alter receptor affinity and efficacy. acs.org
Table 2: Comparative Profile of Bicyclo[2.2.1]heptan-2-amine and Mecamylamine
| Feature | Bicyclo[2.2.1]heptan-2-amine | Mecamylamine |
| Core Structure | Bicyclo[2.2.1]heptane | Bicyclo[2.2.1]heptane |
| Amine Type | Primary | Secondary |
| Substitutions | None on the core | N-methyl, 2,3,3-trimethyl |
| Known Activity | Investigated as a nicotinic ligand | Non-competitive nAChR antagonist |
| Oral Absorption | Not specifically reported; salt form suggests good solubility | Well absorbed nih.gov |
| Blood-Brain Barrier | Potential to cross, but not confirmed | Readily crosses drugbank.comnih.gov |
| Half-life (Rat) | Not directly reported (related derivative ~2.58h) | ~1.2 hours nih.gov |
Computational and Theoretical Chemistry Investigations
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking simulations are pivotal in elucidating the binding modes of ligands within the active sites of protein receptors. For derivatives of the bicyclo[2.2.1]heptane scaffold, these simulations provide critical insights into the specific interactions that govern their biological activity.
A notable example involves a series of N,N′-diarylsquaramide derivatives containing a bicyclo[2.2.1]heptane moiety, which have been identified as selective antagonists for the CXC chemokine receptor 2 (CXCR2). nih.govrsc.org Antagonism of CXCR2 is a promising strategy for treating metastatic cancer. nih.govrsc.org
Due to the absence of a crystal structure for CXCR2, molecular docking studies were performed using the homologous CXCR1 receptor, which shares 77% sequence similarity. nih.govrsc.org These simulations were conducted to understand the mechanism of action and to predict the preferred configuration of the most potent compound in the series, compound 2e .
The docking results for the (R) and (S) enantiomers of compound 2e revealed distinct binding modes within the CXCR2 model:
(S)-2e Enantiomer : This configuration demonstrated a stronger binding interaction. The two ketone oxygens of the cyclobut-3-ene-1,2-dione moiety formed hydrogen bonds with Arg80. Additionally, the amino groups on the same ring formed further hydrogen bonds with Tyr314 and Gly244. The bicyclo[2.2.1]heptane group itself was inserted into a hydrophobic pocket surrounded by Ser81, Ala249, and Val252.
(R)-2e Enantiomer : While also occupying the hydrophobic pocket, this enantiomer showed a different hydrogen bonding pattern, suggesting a potentially weaker interaction.
These computational findings suggest that the (S)-2e enantiomer may exhibit better antagonistic activity than the (R)-2e form, a prediction that guides further experimental validation. nih.gov
Table 1: Predicted Interactions of Compound 2e Enantiomers with CXCR2 Receptor Model
| Enantiomer | Interacting Receptor Residues | Type of Interaction | Key Structural Moiety Involved |
| (S)-2e | Arg80 | Hydrogen Bond | Ketone Oxygens on Cyclobutene-1,2-dione |
| (S)-2e | Tyr314, Gly244 | Hydrogen Bond | Amino Groups on Cyclobutene-1,2-dione |
| (S)-2e | Ser81, Ala249, Val252 | Hydrophobic Interaction | Bicyclo[2.2.1]heptane |
| (R)-2e | Ser81, Ala249, Val252 | Hydrophobic Interaction | Bicyclo[2.2.1]heptane |
Quantitative Structure-Activity Relationship (QSAR) Studies
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used for structurally analogous diazabicyclo[4.2.0]octane derivatives that are nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. In such models, the biological activity of a compound is correlated with its steric and electrostatic fields. For derivatives of the related 1-azabicyclo[2.2.1]heptan-3-one, QSAR models would likely indicate that modifications to side chains are critical for activity. These approaches are instrumental in predicting the potency of new derivatives based on their structural features.
Conformational Analysis and Energy Landscapes
The rigid and strained nature of the bicyclo[2.2.1]heptane system significantly restricts its conformational freedom. This inherent rigidity is a key feature that medicinal chemists exploit to pre-organize a molecule into a bioactive conformation for optimal receptor binding.
Computational studies, such as Ab initio methods, have been used to predict the conformational preferences of derivatives. For example, in the design of a 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid derivative as a novel γ-turn mimic, computational analysis predicted a specific turn structure. nih.goveurekaselect.combenthamdirect.com This prediction was later confirmed by 1H NMR spectroscopy, which showed intramolecular hydrogen bonding consistent with the computationally determined conformation. nih.goveurekaselect.combenthamdirect.com
The bicyclic core is characterized by a boat-like conformation of the six-membered ring, which is constrained by the bridging atom. For the analogous 1-azabicyclo[2.2.1]heptan-3-one, computational studies have shown that the bridgehead nitrogen introduces significant strain and that its lone pair of electrons can partially conjugate with the carbonyl group, influencing the molecule's electronic properties. Such analyses of the core scaffold's energy landscape are crucial for understanding its behavior in different chemical environments and its potential for interaction with biological targets.
Prediction of Biological Activity and Selectivity
Computational methods are increasingly used to predict the biological activity and selectivity of compounds before their synthesis, saving time and resources.
As mentioned in the molecular docking section, simulations predicted that the (S)-enantiomer of a bicyclo[2.2.1]heptane-containing N,N′-diarylsquaramide would have better antagonistic activity at the CXCR2 receptor. nih.govrsc.org This prediction of stereoselectivity is a powerful application of computational chemistry. The introduction of the simple bicyclo[2.2.1]heptane moiety into one series of compounds led to a remarkable 113-fold selectivity for CXCR2 over the highly homologous CXCR1 receptor, highlighting the scaffold's role in directing selectivity. nih.govrsc.org
Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For a series of novel tricyclo[4.2.1]nonane and bicyclo[2.2.1]heptane derivatives, the SwissADME online tool was used to forecast their physicochemical and pharmacokinetic profiles. researchgate.net The results indicated that these compounds are likely to be orally bioavailable and possess favorable pharmacokinetic properties, such as high predicted gastrointestinal absorption and, for some, the ability to permeate the blood-brain barrier. researchgate.net
Table 2: Predicted ADME Properties for a Series of Bicyclo[2.2.1]heptane Derivatives
| Property | Prediction | Implication |
| Physicochemical Properties | Compliant with Lipinski's Rule of 5 | Good potential for oral bioavailability |
| Bioavailability Score | 0.55 | Indicates good absorption and distribution |
| GIT Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |
| Blood-Brain Barrier (BBB) Permeation | Permeable (for some derivatives) | Potential for activity in the central nervous system |
| P-glycoprotein (P-gp) Substrate | No | Less likely to be subject to efflux pumps, potentially increasing bioavailability |
These predictive studies are invaluable for prioritizing which compounds to synthesize and advance into further biological testing.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclo[2.2.1]heptan-2-amine hydrochloride, providing detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different protons in its bicyclic structure. The chemical shifts are influenced by the rigid, strained nature of the norbornane (B1196662) cage and the presence of the amine group. In deuterated solvents like DMSO-d₆, the amine protons typically appear as a broad signal, and the various methine and methylene (B1212753) protons of the bicyclic system exhibit complex splitting patterns due to coupling with neighboring protons. lgcstandards.com The specific chemical shifts and coupling constants are critical for assigning the endo or exo configuration of the amine group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each of the seven carbon atoms in the bicyclo[2.2.1]heptane core. The chemical shift of the carbon atom bonded to the amino group (C2) is a key indicator of its substitution. The other carbon signals, including the bridgehead carbons and the methylene bridge carbon, have characteristic chemical shift ranges that confirm the integrity of the norbornane skeleton. neicon.ru
Interactive Data Table: Representative NMR Data for Bicyclo[2.2.1]heptane Derivatives. organicchemistrydata.orgsigmaaldrich.comchemicalbook.comchemicalbook.com
| Nucleus | Chemical Shift Range (ppm) | Typical Multiplicity |
| ¹H (Protons on the bicyclic ring) | 1.0 - 3.5 | Multiplet |
| ¹H (Amine protons) | Varies (often broad) | Singlet or Multiplet |
| ¹³C (Carbons in the bicyclic ring) | 25 - 60 | - |
| ¹³C (Carbon attached to amine) | ~50 - 60 | - |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Electron Ionization (EI-MS): Under electron ionization, the molecule typically undergoes fragmentation, providing a characteristic pattern. The molecular ion peak (M⁺) corresponding to the free base (bicyclo[2.2.1]heptan-2-amine) may be observed, although it can be weak. nist.gov The fragmentation pattern often includes losses of small neutral molecules or radicals, which helps in piecing together the structure.
Electrospray Ionization (ESI-MS): ESI-MS is a softer ionization technique that is well-suited for the analysis of the hydrochloride salt. It typically shows a prominent peak for the protonated molecule [M+H]⁺ of the free amine, which corresponds to a mass-to-charge ratio (m/z) that confirms the molecular weight of the base. This technique is particularly useful for verifying the presence of the target compound in a sample.
Chromatographic Purity Assessment (HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of this compound. These techniques separate the target compound from any impurities, such as starting materials, byproducts, or degradation products. lgcstandards.comsigmaaldrich.comresearchgate.net
A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. UPLC offers faster analysis times and higher resolution compared to traditional HPLC. sigmaaldrich.com
Interactive Data Table: Typical Chromatographic Purity Data. nih.gov
| Parameter | Value | Method |
| Purity | >98% | HPLC/UPLC |
| Main Peak Retention Time | Varies depending on method | HPLC/UPLC |
Assessment of Enantiomeric and Diastereomeric Excess (ee/de)
Bicyclo[2.2.1]heptan-2-amine is a chiral molecule, existing as a pair of enantiomers. When synthesized, it can result in a racemic mixture or an enantiomerically enriched product. Furthermore, substituted derivatives can have multiple stereocenters, leading to the possibility of diastereomers. The assessment of enantiomeric excess (ee) and diastereomeric excess (de) is therefore critical in stereoselective synthesis and for understanding the compound's biological activity. neicon.ru
Chiral Chromatography: The most common method for determining the enantiomeric excess is chiral HPLC. researchgate.netnih.gov This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. medwinpublishers.com The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess. wvu.edu
NMR with Chiral Shift Reagents: Another technique involves the use of chiral shift reagents in NMR spectroscopy. These reagents form transient diastereomeric complexes with the enantiomers, causing the NMR signals of the two enantiomers to become distinct and allowing for their integration and the determination of the enantiomeric ratio. google.com
The diastereomeric excess of a mixture of diastereomers can often be determined directly by standard chromatographic or spectroscopic methods like HPLC or NMR, as diastereomers have different physical properties and are generally separable under achiral conditions. unacademy.com
Future Directions and Emerging Research Avenues
Development of Novel Bicyclo[2.2.1]heptan-2-amine Hydrochloride Derivatives
The development of novel derivatives from the core bicyclo[2.2.1]heptane structure is a primary focus of ongoing research. Scientists are modifying the parent amine to create compounds with enhanced potency, selectivity, and novel biological activities.
Key areas of derivatization include:
N-Substitution: A common strategy involves adding various substituents to the amine group. For instance, novel N-substituted bicyclo-heptan-2-amines have been synthesized and evaluated as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Specific examples include the synthesis of 2-phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine and 2-(4-fluorophenyl)-N-(2-morpholinoethyl)bicyclo[2.2.1]heptan-2-amine by reacting the parent amine with appropriate alkyl halides. nih.gov
Complex Scaffolds: The amine is being incorporated into more complex molecular architectures. Researchers have developed N,N′-diarylsquaramide derivatives containing the bicyclo[2.2.1]heptane moiety, which act as selective antagonists for the CXCR2 chemokine receptor. nih.govrsc.org Another approach has been the synthesis of lipophilic aminoisoxazolinepyrimidines that incorporate the bicyclo[2.2.1]heptane structure. derpharmachemica.com
Bioisosteric Replacement and Prodrugs: The bicyclic core is used as a bioisostere for other groups in known drugs. Camphor-based symmetric diimines have been developed as potential inhibitors of the influenza virus. nih.gov Furthermore, prodrugs of active derivatives, such as fencamfamine (N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine), are being designed to improve pharmacokinetic properties. google.com
Nucleoside Analogs: The bicyclo[2.2.1]heptane skeleton is being used as a constrained sugar mimic in the synthesis of carbocyclic nucleoside analogs. bch.romdpi.com These constrained nucleosides have been investigated for potential antiviral and anticancer activities. bch.romdpi.com
Table 1: Examples of Novel Bicyclo[2.2.1]heptan-2-amine Derivatives and Their Research Focus
| Derivative Class | Specific Example(s) | Research Focus | Reference(s) |
| N-Substituted Amines | 2-Phenyl-N-(2-(piperidin-1-yl) ethyl)bicyclo[2.2.1]heptan-2-amine | NMDA Receptor Antagonism | nih.gov |
| Squaramide Conjugates | Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide (Compound 2e) | CXCR2 Selective Antagonism | nih.govrsc.org |
| Nucleoside Analogs | Pyrimidine and purine (B94841) constrained nucleosides | Antiviral and Anticancer Activity | bch.romdpi.com |
| Diimine Derivatives | Camphor-based symmetric diimines | Anti-influenza Virus Activity | nih.gov |
| Prodrugs | Fencamfamine derivatives | Modified Release/Pharmacokinetics | google.com |
Application in New Therapeutic Areas
Building on the development of novel derivatives, research is expanding the potential therapeutic applications of this compound and its analogs far beyond their initial uses.
Oncology: A significant emerging application is in cancer therapy. Derivatives containing an N,N′-diarylsquaramide skeleton have been identified as potent and selective CXCR2 antagonists, a strategy proposed for the treatment of metastatic cancer. nih.govrsc.org The unique three-dimensional shape of the bicyclic moiety is crucial for this activity. nih.gov
Neurodegenerative Diseases: The role of NMDA receptor antagonists in managing neurodegenerative diseases is a key area of investigation. Novel bicycloheptane-based compounds have been designed as uncompetitive antagonists at the phencyclidine (PCP) binding site on the NMDA receptor, with potential applications in conditions like Alzheimer's disease. nih.govmdpi.com Additionally, a derivative known as BRD4780 has been found to clear mutant Mucin 1 protein, suggesting its utility in treating a range of proteinopathies, which can include neurodegenerative disorders. google.com
Antiviral Agents: There is substantial research into the antiviral properties of norbornylamine derivatives. nih.gov The hydrochlorides of some substituted 1-norbornylamines have shown notable activity against the influenza A virus. nih.gov Other studies have explored camphor-based derivatives as potential anti-influenza agents, particularly against strains resistant to adamantane-based drugs. nih.gov Further research has focused on developing nucleoside analogs with the bicyclo[2.2.1]heptane scaffold to target viruses like Herpes Simplex Virus 1 (HSV-1) and Coxsackievirus B4. bch.romdpi.com
Other Proteinopathies: The compound rac-3-exo-isopropylthis compound (BRD4780) has been shown to be effective at removing aberrant protein accumulation. google.com This opens up therapeutic possibilities for a variety of proteinopathies, including certain kidney diseases. google.com
Mechanistic Insights into Biological Activities
A deeper understanding of how these molecules interact with their biological targets is crucial for designing more effective drugs. Research is focused on elucidating the precise mechanisms of action and understanding the structure-activity relationships (SAR).
Receptor Antagonism: For derivatives targeting neurodegenerative diseases, the mechanism involves uncompetitive antagonism of the NMDA receptor. mdpi.com This means the compound binds to the receptor only after it has been activated by glutamate (B1630785), a mechanism that is thought to preferentially block excessive receptor activity without disrupting normal function. mdpi.com In the context of cancer, derivatives act as antagonists of the CXCR2 chemokine receptor, inhibiting pathways involved in metastasis. nih.govevitachem.com
Structure-Activity Relationship (SAR): SAR studies have provided critical insights. For example, research has shown that the stereochemistry of the bicyclic ring system is a determinant of activity. In some Wnt/β-catenin pathway inhibitors, the endo-isomer was found to be significantly more active than the exo-isomer. nih.gov Similarly, for androgen receptor antagonists, the endo-isomer showed better binding and functional activity. nih.gov The rigid bicyclic structure itself has been proven to be key for the cytotoxic activity of certain imide derivatives when compared to more planar structures. nih.gov
Viral Inhibition: The mechanism for adamantane-based antivirals, which are structurally related, involves blocking the M2 protein ion channel of the influenza A virus. nih.gov Derivatives of bicyclo[2.2.1]heptan-2-amine are being explored as alternatives that may overcome resistance to adamantane (B196018) drugs. nih.gov
Advanced Synthetic Method Development and Optimization
The synthesis of bicyclo[2.2.1]heptan-2-amine and its derivatives can be complex, often involving multiple steps and challenges in controlling stereochemistry. Researchers are actively developing more efficient, scalable, and stereoselective synthetic methods.
Core Synthesis Improvement: Traditional routes, such as the Diels-Alder reaction followed by hydrogenation, can have drawbacks for large-scale production, including harsh conditions and difficult purification. google.com This has spurred the need for new synthetic routes. google.com One documented synthesis of the parent amine starts from a ketone, proceeds through an azide (B81097) intermediate, and is completed by reduction with lithium aluminium hydride (LiAlH₄). nih.gov
Stereoselective Synthesis: Controlling the endo/exo stereochemistry is critical. evitachem.com Advanced methods are being employed to achieve this, including the use of chiral auxiliaries to direct reactions diastereoselectively. evitachem.com For example, resolving racemic mixtures of the amine can be achieved by forming diastereomeric salts with chiral acids, such as N-Boc-L-methionine or N-acetyl-L-glutamic acid, which can then be separated by crystallization. google.com
Modern Catalytic Methods: Modern organic chemistry techniques are being applied to optimize the synthesis of derivatives. Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling is used for sterically hindered amines, while organocatalytic desymmetrization can introduce asymmetry into the bicyclic core with high enantiomeric excess. evitachem.com
Table 2: Comparison of Synthetic Strategies for Bicyclo[2.2.1]heptane Derivatives
| Synthetic Goal | Method/Strategy | Key Features | Reference(s) |
| Stereocontrol | Resolution with Chiral Acids | Forms separable diastereomeric salts (e.g., with N-Boc-L-methionine). | google.com |
| Stereocontrol | Chiral Auxiliaries | Uses a pre-existing chiral center to direct the stereochemical outcome of a new one. | evitachem.com |
| C-N Bond Formation | Buchwald-Hartwig Coupling | Palladium-catalyzed reaction ideal for sterically hindered amines. | evitachem.com |
| Process Efficiency | Thermodynamic Equilibration | Enriches the thermodynamically more stable isomer from a mixture. | evitachem.com |
| Derivative Synthesis | Nucleophilic Substitution | Reaction of the amine with various electrophiles (e.g., alkyl halides) to create N-substituted derivatives. | nih.gov |
Computational Design of Targeted Modulators
In silico methods are becoming indispensable for accelerating the discovery and optimization of new drugs. Molecular modeling and computational chemistry are being used to design targeted modulators based on the bicyclo[2.2.1]heptan-2-amine scaffold.
Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to its target receptor. For example, docking studies were performed on N,N′-diarylsquaramide derivatives with the CXCR2 receptor. rsc.org The results showed that the (S)-enantiomer of a lead compound likely had a better binding mode than the (R)-enantiomer, forming more favorable hydrogen bond interactions with key amino acid residues like Arg80, Tyr314, and Gly244. rsc.org
Guiding Synthesis: The insights from these computational studies provide valuable guidelines for the rational design of new derivatives. By predicting which enantiomer is more active, chemists can focus their synthetic efforts on producing the more potent compound, saving time and resources. rsc.org The docking results also highlighted a hydrophobic pocket in the receptor, suggesting that modifications to the bicyclo[2.2.1]heptane moiety could further enhance binding affinity. rsc.org
Understanding Isomer Stability: Computational studies are also used to explain experimental observations. For instance, calculations have confirmed that the endo isomer of certain derivatives is thermodynamically more stable than the exo isomer due to reduced steric strain, providing a theoretical basis for optimization strategies like thermodynamic equilibration. evitachem.com
Table 3: Summary of Computational Docking Study for Compound 2e with CXCR2 Receptor
| Enantiomer | Predicted Binding Score (LibDockScore) | Key Predicted Interactions | Implication for Design | Reference(s) |
| (R)-2e | 52.10 | Hydrogen bond with Arg80; hydrophobic interaction with Ser81, Ala249, Val252. | Weaker predicted binding affinity. | rsc.org |
| (S)-2e | 73.34 | Hydrogen bonds with Arg80, Tyr314, Gly244; hydrophobic interaction with Ser81, Ala249, Val252. | Stronger predicted binding affinity; suggests (S)-enantiomer is likely more potent. | rsc.org |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Bicyclo[2.2.1]heptan-2-amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Grignard reactions or azide reduction pathways. For example, Grignard reagents derived from substituted bromobenzenes react with norcamphor to form intermediates, which are subsequently reduced to amines and hydrochlorinated . Reaction temperature and solvent polarity critically impact enantiomeric purity and yield. Triethylamine is often used to neutralize HCl during salt formation .
- Key Considerations : Optimize stoichiometry of alkyl halides in N-alkylation steps to minimize by-products like symmetrical ureas .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms bicyclic framework and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration in enantiomeric forms (e.g., TC-5214) .
- Data Interpretation : Compare coupling constants in NMR to distinguish endo vs. exo substituents. For example, axial protons in the bicyclic system exhibit distinct splitting patterns .
Q. What are the primary pharmacological targets of this compound, and how is receptor binding affinity assessed?
- Methodology : The compound and its derivatives (e.g., TC-5214) act as neuronal nicotinic receptor (NNR) antagonists or NMDA receptor uncompetitive antagonists. Radioligand binding assays (e.g., [³H]MK-801 for NMDA receptors) quantify IC₅₀ values .
- Experimental Design : Use Madin-Darby Canine Kidney (MDCK) cells to model blood-brain barrier permeability and neuronal cell lines (e.g., N2a) for neurotoxicity screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicological data across studies?
- Case Analysis : Discrepancies in cytotoxicity (e.g., MDCK cell viability at >100 µM vs. therapeutic serum levels ~1 µM) may arise from assay conditions (e.g., MTT vs. LDH assays) or impurity profiles .
- Methodology : Replicate experiments under standardized conditions (e.g., ISO 10993-5 for in vitro toxicity) and validate compound purity via HPLC-UV/ELSD .
Q. What strategies optimize enantioselective synthesis of bicycloheptane derivatives for CNS drug development?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate active enantiomers like S-(+)-mecamylamine (TC-5214). Asymmetric hydrogenation with Rh or Ru catalysts improves enantiomeric excess (ee) .
- Analytical Validation : Circular Dichroism (CD) and chiral HPLC (e.g., Chiralpak AD-H column) confirm enantiopurity .
Q. How do structural modifications (e.g., N-alkylation, aryl substitution) affect NMDA receptor binding and toxicity?
- Structure-Activity Relationship (SAR) : Introducing fluorophenyl groups (e.g., compound 5b) enhances NMDA receptor affinity but may increase cytotoxicity. Piperidine or morpholine substitutions at the N-position improve pharmacokinetics but require toxicity trade-off analysis .
- Experimental Design : Combine in vitro receptor binding assays with in vivo maximal electroshock (MES) models to correlate affinity with therapeutic efficacy .
Q. What are the challenges in scaling up synthetic protocols from milligram to gram quantities without compromising purity?
- Process Chemistry : Transitioning from batch to flow chemistry reduces exothermic risks in Grignard reactions. Solvent selection (e.g., ethanol vs. isopropanol) impacts solubility during hydrochloride salt crystallization .
- Quality Control : Implement in-line FTIR for real-time monitoring of intermediate azide reduction to prevent over-reduction .
Methodological Notes for Data Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
